3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea
Overview
Description
The compound 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea is a chemical entity that appears to be related to a family of synthetic phenolic antioxidants. These compounds are characterized by their bulky alkyl groups, such as tert-butyl and isopropyl groups, which are known to influence their physical, chemical, and biological properties. Although the specific compound is not directly studied in the provided papers, the structural motifs and reactivity patterns of similar phenolic compounds have been explored.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of phenolic compounds with bulky substituents, such as those studied in the papers, is characterized by steric hindrance that can affect their reactivity and stability. The presence of tert-butyl and isopropyl groups can protect the phenolic core from unwanted reactions, such as oxidation, and can also influence the compound's ability to interact with biological targets or other molecules.
Chemical Reactions Analysis
The papers provided discuss the electrochemical behavior of phenolic compounds with tert-butyl and isopropyl substituents. For example, the anodic oxidation of 2,6-di-tert-butyl-4-(4-dimethylaminophenyl)phenol leads to the formation of phenoxenium cations, phenolate anions, and phenoxy radicals . Similarly, the oxidation of 2,6-di-tert-butyl-4-isopropylphenol and its derivatives results in the formation of phenoxy radicals, phenoxonium ions, and quinone methides . These reactions are indicative of the types of chemical transformations that the compound may undergo under electrochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea can be inferred from the behavior of structurally related compounds. The bulky substituents confer a degree of lipophilicity, which can affect solubility and volatility. The antioxidant properties of similar phenolic compounds are also notable, as they can act as radical scavengers, protecting materials from oxidative degradation . The electrochemical studies suggest that these compounds can undergo reversible redox reactions, which is a significant aspect of their chemical behavior .
Scientific Research Applications
Photodegradation and Environmental Fate
Diafenthiuron, closely related to 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, has been studied for its photodegradation in water, revealing insights into its environmental fate. The degradation process involves the formation of products like carbodiimide and urea derivatives, following first-order kinetics. This study highlights the significance of direct photolysis as a major pathway for environmental degradation of such compounds (Keum et al., 2002).
Catalysis and Polymerization
Complexes derived from related compounds have been used in catalysis, particularly in the polymerization of ethylene. The study of early transition metal complexes bearing C-capped tris(phenolate) ligand, which includes structural variations of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, has provided insights into their potential as catalysts for producing high molecular weight linear polyethylene (Homden et al., 2008).
Antioxidant Behavior and Kinetics
The antioxidant properties and kinetics of derivatives of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea have been a subject of study. For instance, bisphenol antioxidants have been analyzed for their homolytic reactivity, providing a deeper understanding of the antioxidant activity of such compounds (Lucarini et al., 2001).
Synthesis and Chemical Behavior
Research into the synthesis and chemical behavior of related compounds, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, has revealed interesting aspects regarding their nucleophilic properties. Such studies contribute to the broader understanding of the chemistry of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea and similar molecules (Balaban et al., 2004).
Polymer Degradation and Stability
The compound's derivatives are also significant in the context of polymer degradation and stability. Studies on new combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate, which include 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea derivatives, provide insights into their use as stabilizers in materials like polypropylene (Mosnáček et al., 2003).
Magnetism in Metal Complexes
The study of tetranuclear and pentanuclear compounds of rare-earth metals, using Schiff-base ligands derived from related compounds, sheds light on the magnetic properties of such complexes. This research is crucial for understanding the magnetic interactions in metal complexes and potential applications in fields like material science and nanotechnology (Yadav et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Diafenthiuron , is the mitochondrial ATPase in target pests, specifically phytophagous mites . This enzyme plays a crucial role in energy production within the cell.
Mode of Action
Diafenthiuron acts as a proinsecticide . It undergoes S-oxidation to form a highly reactive metabolite, carbodiimide . This metabolite binds to the mitochondrial ATPase, inhibiting ATP production . This disruption in energy production leads to the death of the pest.
Biochemical Pathways
The affected biochemical pathway is the ATP synthesis pathway in the mitochondria . By inhibiting the mitochondrial ATPase, the compound disrupts the production of ATP, the primary energy currency of the cell. This disruption affects all cellular processes that depend on ATP, leading to a systemic failure within the pest organism.
Pharmacokinetics
Its lack of water solubility and strong sorption capacity means it has the ability to accumulate persistently in aquatic and soil systems .
Result of Action
The result of the compound’s action is the death of the target pests. By inhibiting ATP production, the compound causes a systemic failure within the pest organism, leading to its death .
Action Environment
The action of Diafenthiuron is influenced by environmental factors. Its solubility characteristics mean that it is unlikely to leach into groundwater . It may persist in aquatic and soil systems due to its strong sorption capacity . Its efficacy may therefore be influenced by the characteristics of the environment in which it is applied.
Safety and Hazards
properties
IUPAC Name |
1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-15(2)19-13-18(27-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(26)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIVADBOJWNAPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea | |
CAS RN |
136337-67-2 | |
Record name | urea, N-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N'-(1,1-dimethylethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the toxicity of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea?
A1: Interestingly, while 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea is a metabolite of diafenthiuron, it exhibits significantly lower toxicity compared to another metabolite, 3-(2,6-diisopropyl-4-phenoxyphenyl)-1- tert -butylcarbodiimide (DFCD). Research has shown that this urea derivative was nontoxic to bulb mites even at high concentrations []. This suggests that the structural difference between the urea and carbodiimide metabolites plays a crucial role in determining their toxicity.
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